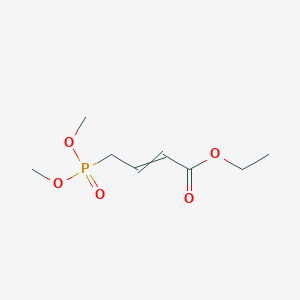
Ethyl 4-(dimethoxyphosphoryl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dimethoxyphosphoryl)but-2-enoate is an organic compound with the molecular formula C8H15O5P It is a phosphonate ester, characterized by the presence of a dimethoxyphosphoryl group attached to a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(dimethoxyphosphoryl)but-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(dimethoxyphosphoryl)but-2-enoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the use of a dehydrating agent to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dimethoxyphosphoryl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Ethyl 4-(dimethoxyphosphoryl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(dimethoxyphosphoryl)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Mevinphos: A related organophosphate compound with similar structural features.
Ethyl 4-(diethoxyphosphoryl)but-2-enoate: Another phosphonate ester with ethoxy groups instead of methoxy groups.
Uniqueness
Ethyl 4-(dimethoxyphosphoryl)but-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of dimethoxyphosphoryl groups can enhance its solubility and stability compared to similar compounds .
Propiedades
Número CAS |
170701-74-3 |
|---|---|
Fórmula molecular |
C8H15O5P |
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
ethyl 4-dimethoxyphosphorylbut-2-enoate |
InChI |
InChI=1S/C8H15O5P/c1-4-13-8(9)6-5-7-14(10,11-2)12-3/h5-6H,4,7H2,1-3H3 |
Clave InChI |
SOUMUDYGLHBQFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


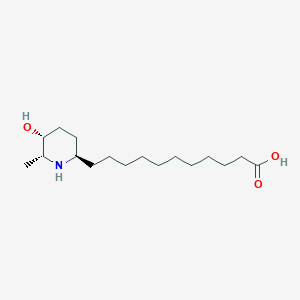
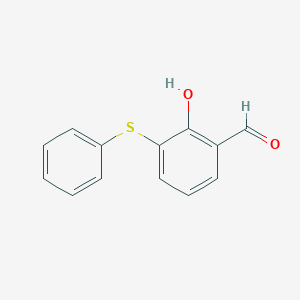
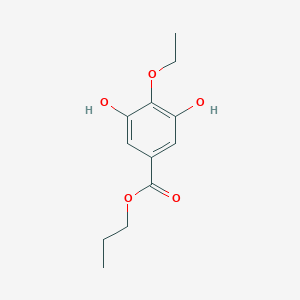
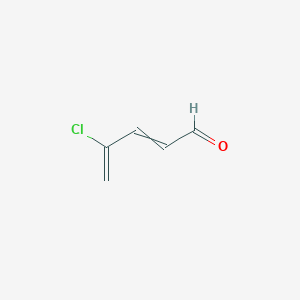
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
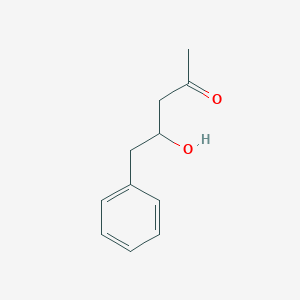

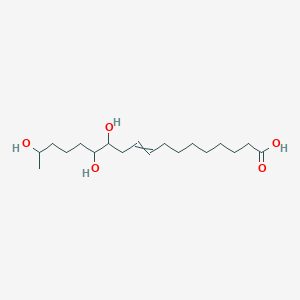

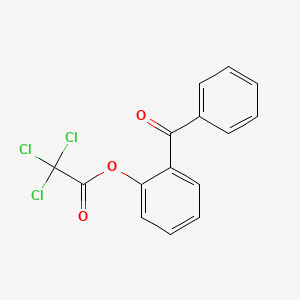
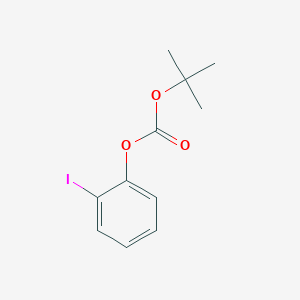
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)

![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
